Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate is an organic compound that features a naphthalene ring system substituted with a 5-chloro-2-methoxybenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the sulfonation of naphthalene in sulfuric acid to form naphthalenesulfonic acid, which is then reacted with sodium hydroxide to yield 2-naphthol . The 2-naphthol is then subjected to further reactions to introduce the 5-chloro-2-methoxybenzenesulfonate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale sulfonation and subsequent functionalization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The naphthalene ring system can undergo oxidation and reduction reactions, although these are less common for the sulfonate derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, often in acidic or basic media.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted naphthalene derivative.
Scientific Research Applications
Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in ionic interactions, while the naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonyl chloride: A related compound used in organic synthesis.
Uniqueness
This compound is unique due to the combination of the naphthalene ring and the 5-chloro-2-methoxybenzenesulfonate group, which imparts specific chemical reactivity and potential biological activity not found in simpler analogs .
Properties
IUPAC Name |
naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4S/c1-21-16-9-7-14(18)11-17(16)23(19,20)22-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGJVCJMICGFRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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